4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde is a synthetic organic compound that features a benzaldehyde moiety linked to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate nitrile with hydroxylamine in the presence of a base, followed by cyclization with an acyl chloride.
Attachment of the Benzaldehyde Moiety: The oxadiazole intermediate is then reacted with a benzaldehyde derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzoic acid.
Reduction: 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzyl alcohol.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biological Studies: It can be used as a probe to study biological processes involving aldehyde and oxadiazole functionalities.
Mechanism of Action
The mechanism of action of 4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The oxadiazole ring can interact with various biological receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde
- 4-[[3-(1-Ethoxyethyl)-1,2,4-thiadiazol-5-yl]methoxy]benzaldehyde
Uniqueness
4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde is unique due to the presence of both an aldehyde group and an oxadiazole ring, which confer distinct reactivity and potential biological activity. The ethoxyethyl substituent further enhances its solubility and interaction with biological targets.
Properties
IUPAC Name |
4-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-18-10(2)14-15-13(20-16-14)9-19-12-6-4-11(8-17)5-7-12/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBJBJPESQEGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)COC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.